Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate
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Overview
Description
Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate is a fluorinated organic compound with the molecular formula C6H5F6NO3 and a molecular weight of 253.099 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate typically involves the reaction of alanine derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized alanine derivatives .
Scientific Research Applications
Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoropropionate
- Methyl 3,3,3-trifluoropyruvate
- N-trifluoroacetyl-3,3,3-trifluoroalanine methyl ester
Comparison: Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate is unique due to its dual trifluoroacetyl and alaninate groups, which confer distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a broader range of applications .
Properties
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h2H,1H3,(H,13,15)/t2-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBAWWIYIJJSC-UWTATZPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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